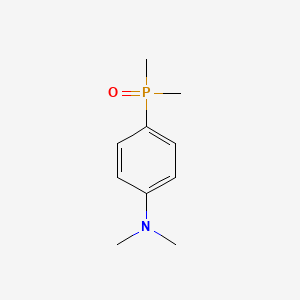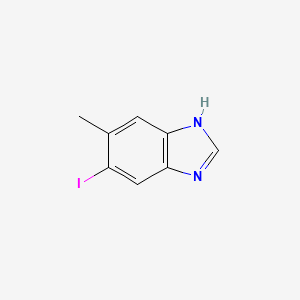![molecular formula C17H17NO2 B12854000 4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde is a chemical compound characterized by the presence of a morpholine ring attached to a biphenyl structure with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling of the morpholine ring with the biphenyl structure, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the morpholine ring under basic conditions.
Major Products Formed:
Oxidation: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. For instance, it can act as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, thereby disrupting lysosomal pH homeostasis . This mechanism is particularly relevant in the context of developing therapeutic agents for lysosome-involved diseases.
Comparaison Avec Des Composés Similaires
- 4-(4-Morpholinyl)aniline
- 4-(4-Morpholinyl)phenylamine
- 4-(4-Morpholinyl)benzonitrile
Comparison: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the morpholine ring and the biphenyl structure with an aldehyde group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-(4-Morpholinyl)aniline is primarily used in the preparation of CNS active agents, 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde’s aldehyde group allows for additional functionalization and diverse applications .
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
3-(4-morpholin-4-ylphenyl)benzaldehyde |
InChI |
InChI=1S/C17H17NO2/c19-13-14-2-1-3-16(12-14)15-4-6-17(7-5-15)18-8-10-20-11-9-18/h1-7,12-13H,8-11H2 |
Clé InChI |
ZMZPOIZSHZMPGV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C3=CC=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
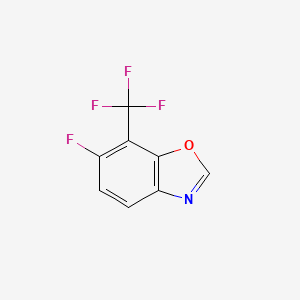
![2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)
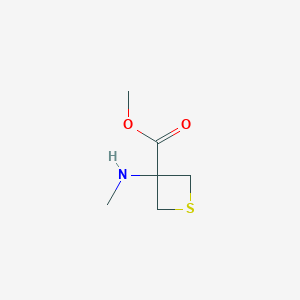
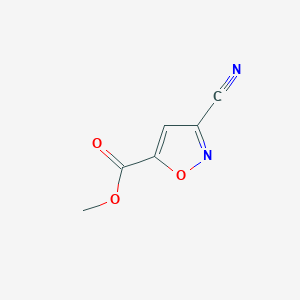
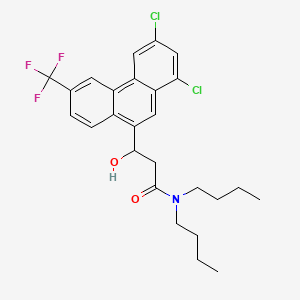
![2-(Bromomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12853946.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
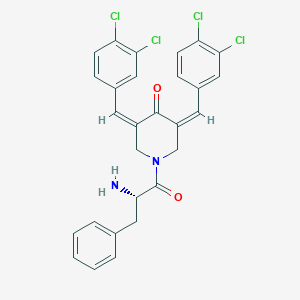
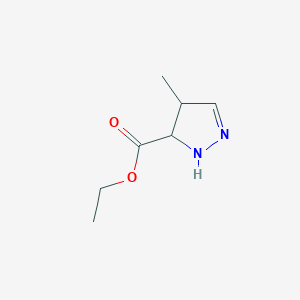
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)

